N-Benzyl-2-bromo-2-methylpropanamide
Overview
Description
N-Benzyl-2-bromo-2-methylpropanamide: is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-bromo-2-methylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 2-methylpropanamide: : The synthesis of N-Benzyl-2-bromo-2-methylpropanamide typically begins with the bromination of 2-methylpropanamide. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
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N-Benzylation: : The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated amide with benzyl chloride (C6H5CH2Cl) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : N-Benzyl-2-bromo-2-methylpropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
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Reduction Reactions: : The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Oxidation Reactions: : Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substituted Amides: Formed through nucleophilic substitution.
Amines: Resulting from reduction reactions.
Carboxylic Acids: Produced via oxidation reactions.
Scientific Research Applications
Chemistry
N-Benzyl-2-bromo-2-methylpropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms due to its structural similarity to certain enzyme substrates or inhibitors.
Medicine
Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as a precursor in the synthesis of polymers and resins is of particular interest.
Mechanism of Action
The mechanism by which N-Benzyl-2-bromo-2-methylpropanamide exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-2-methylpropanamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-2-iodo-2-methylpropanamide: Contains an iodine atom, leading to different reactivity.
N-Benzyl-2-fluoro-2-methylpropanamide: Fluorine substitution affects the compound’s electronic properties.
Uniqueness
N-Benzyl-2-bromo-2-methylpropanamide is unique due to the presence of the bromine atom, which imparts specific reactivity patterns not observed with other halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a versatile intermediate
Properties
IUPAC Name |
N-benzyl-2-bromo-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYPSSDQOXOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208859 | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60110-37-4 | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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